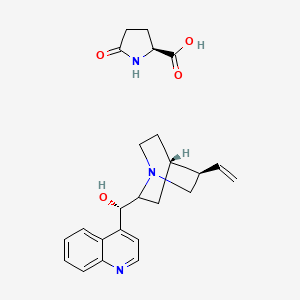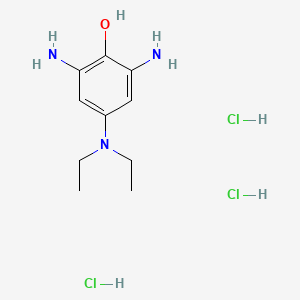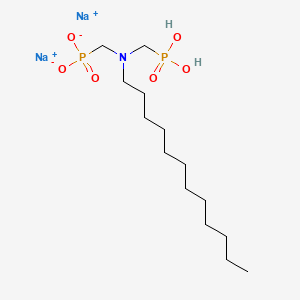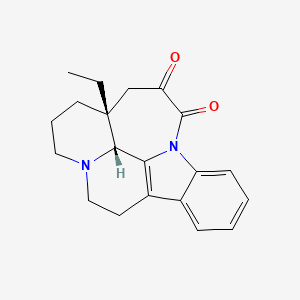
2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium chloride is a synthetic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. The compound’s unique structure, which includes an imidazolium ring, makes it of particular interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium chloride typically involves the diazotization of 4-amino-2-chloroaniline followed by coupling with 1,3-dimethylimidazole. The reaction conditions often include the use of acidic media, such as hydrochloric acid, to facilitate the diazotization process. The reaction is usually carried out at low temperatures to ensure the stability of the diazonium salt formed during the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring high purity and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The imidazolium ring enhances the compound’s stability and facilitates its binding to target sites, making it effective in its applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-chlorophenylazo derivatives: These compounds share a similar azo structure but differ in the substituents attached to the phenyl ring.
1,3-Dimethylimidazolium derivatives: Compounds with variations in the substituents on the imidazolium ring.
Uniqueness
2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium chloride is unique due to the combination of the azo group and the imidazolium ring, which imparts distinct chemical and physical properties. This combination enhances its stability, reactivity, and binding affinity, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
73447-48-0 |
|---|---|
Molekularformel |
C11H13Cl2N5 |
Molekulargewicht |
286.16 g/mol |
IUPAC-Name |
3-chloro-4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]aniline;chloride |
InChI |
InChI=1S/C11H12ClN5.ClH/c1-16-5-6-17(2)11(16)15-14-10-4-3-8(13)7-9(10)12;/h3-7,13H,1-2H3;1H |
InChI-Schlüssel |
DUNSLKCYZJFHGD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C[N+](=C1N=NC2=C(C=C(C=C2)N)Cl)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)








